

An In-depth Technical Guide to Isatin 3-hydrazone

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Compound of Interest

Compound Name: *Isatin 3-hydrazone*

Cat. No.: *B1294919*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Isatin 3-hydrazone**, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and diverse biological activities, supported by experimental data and protocols.

Chemical Identification and Properties

Isatin 3-hydrazone, also known as 1H-Indole-2,3-dione, 3-hydrazone, is a derivative of isatin, a bicyclic compound containing a fused benzene and pyrrole ring.^[1] The presence of a hydrazone moiety at the C-3 position of the isatin core is crucial for its biological activities.^[2]

Property	Value	Reference
CAS Number	2365-44-8	[1][2]
Molecular Formula	C ₈ H ₇ N ₃ O	[2]
Molecular Weight	161.16 g/mol	[1][2]
IUPAC Name	(3Z)-3-hydrazinylidene-1,3-dihydro-2H-indol-2-one	
InChI Key	KWSQYVPIKHBAQV-UHFFFAOYSA-N	[1][2]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=NN)C(=O)N2</chem>	[3]
Melting Point	248-250 °C	[3]

Note: Another CAS number, 935688-20-3, is also associated with a substance named **Isatin 3-hydrazone**, which may refer to a different isomer or form.[4]

Synthesis of Isatin 3-hydrazone and its Derivatives

The primary method for synthesizing **Isatin 3-hydrazone** is the condensation reaction between isatin (1H-indole-2,3-dione) and hydrazine hydrate.[1][2] This reaction targets the reactive carbonyl group at the C-3 position of the isatin molecule. Modifications to the isatin core or the hydrazine component allow for the synthesis of a wide range of derivatives with tailored properties.[1]

A common procedure involves refluxing a mixture of isatin and hydrazine hydrate in a suitable solvent, such as ethanol or methanol.[1][2]

Materials:

- Isatin
- Hydrazine hydrate (99%)
- Ethanol

Procedure:

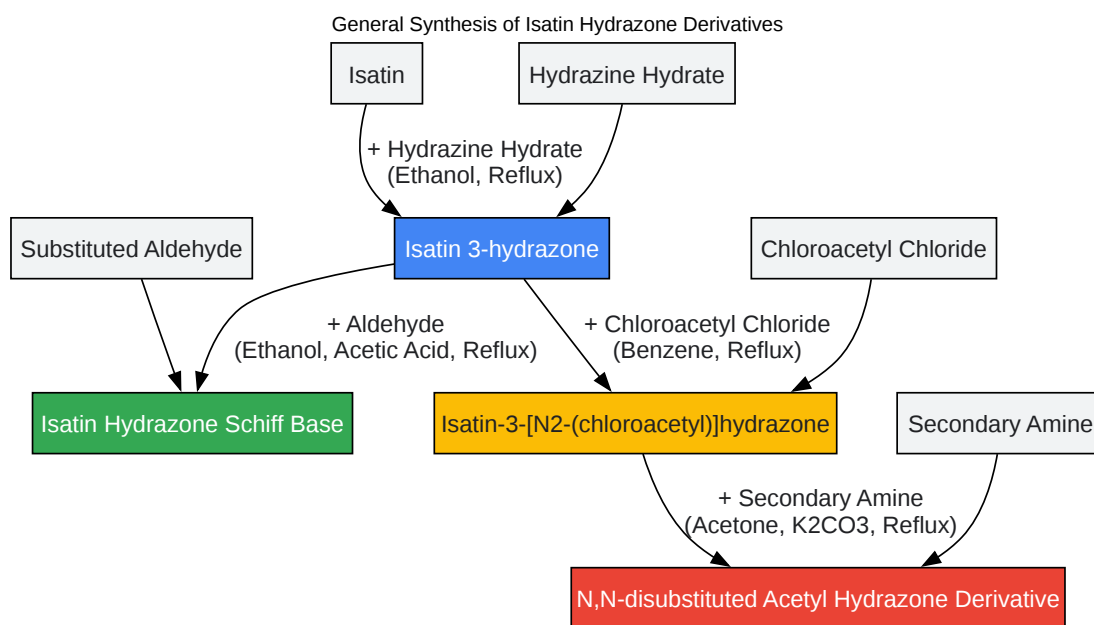
- Dissolve isatin (0.01 mol) in ethanol.
- Add hydrazine hydrate (0.015 mol) to the solution.
- Reflux the mixture for 10 minutes.[\[5\]](#)
- After cooling, the resulting precipitate of **Isatin 3-hydrazone** is filtered, washed with cold ethanol, and dried.

Further modifications can be made to the **Isatin 3-hydrazone** scaffold. For instance, N-substituted amino acid hydrazone-isatin derivatives can be synthesized, which have shown promising antioxidant and anticancer activities.[\[6\]](#) Another common derivatization involves the reaction of **Isatin 3-hydrazone** with various aldehydes to form Schiff bases.[\[7\]](#)

Example Protocol for Synthesis of Isatin-3-[N²-(chloroacetyl)]hydrazones:[\[8\]](#)

- Isatin hydrazone (0.01 mol) is heated under reflux with chloroacetyl chloride (0.01 mol) in dry benzene.
- The reaction is carried out under anhydrous conditions for 2 hours.
- The resulting product is filtered, washed with benzene, and purified by recrystallization from acetone.

This intermediate can then be reacted with various secondary amines to produce a diverse library of isatin hydrazone derivatives.[\[8\]](#)



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Synthesis of Isatin Hydrazone Derivatives.

Biological Activities and Quantitative Data

Isatin 3-hydrazone and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.

Isatin hydrazones have demonstrated significant activity against various bacterial strains.

Compound	Organism	MIC (µg/mL)	Reference
Triethylammonium isatin hydrazone derivatives	Staphylococcus aureus	Activity higher than or at the level of norfloxacin	[9][10]
Triethylammonium isatin hydrazone derivatives	Bacillus cereus	Activity higher than or at the level of norfloxacin	[9][10]
Phenolic isatin-3-hydrazones (3a, 3b, 3e, 3f, 3l, 3m)	S. aureus (including MRSA)	MIC 2-4 times higher than norfloxacin	[11]
Isatin-pyrazole hydrazone (PS9)	Enterococcus faecalis	3.9	[12]
Isatin-pyrazole hydrazone (PS9)	Bacillus subtilis	7.8	[12]
Isatin-pyrazole hydrazone (PS9)	Staphylococcus aureus	7.8	[12]

Several studies have highlighted the cytotoxic effects of isatin hydrazones against various cancer cell lines.

Compound	Cell Line	IC ₅₀ (μM)	Reference
4j (Isatin-hydrazone derivative)	MCF7 (breast adenocarcinoma)	1.51 ± 0.09	[13]
4k (Isatin-hydrazone derivative)	MCF7 (breast adenocarcinoma)	3.56 ± 0.31	[13]
4e (Isatin-hydrazone derivative)	MCF7 (breast adenocarcinoma)	5.46 ± 0.71	[13]
4e (Isatin-hydrazone derivative)	A2780 (ovary adenocarcinoma)	18.96 ± 2.52	[13]
Compound 1 (3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one)	EGFR	0.269	[14]
Compound 1 (3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one)	VEGFR-2	0.232	[14]
Compound 2 (3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one)	EGFR	0.369	[14]
Compound 2 (3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one)	VEGFR-2	0.266	[14]

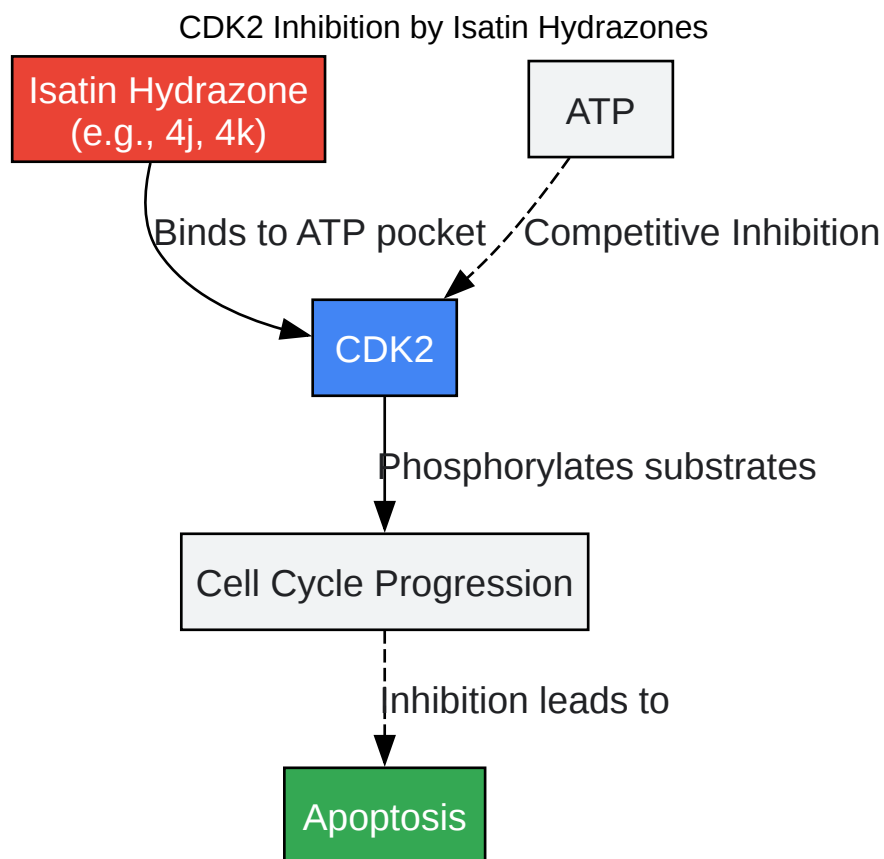
Isatin hydrazones have been identified as inhibitors of key enzymes involved in cell cycle regulation and bacterial metabolism.

Compound	Enzyme	K _i or IC ₅₀ (μM)	Reference
4j (Isatin-hydrazone derivative)	CDK2	IC ₅₀ = 0.245	[13]
4k (Isatin-hydrazone derivative)	CDK2	IC ₅₀ = 0.300	[13]
PS9 (Isatin-pyrazole hydrazone)	MtMetAP1c	K _i = 0.31	[12]
PS9 (Isatin-pyrazole hydrazone)	EfMetAP1a	K _i = 6.93	[12]
PS9 (Isatin-pyrazole hydrazone)	SpMetAP1a	K _i = 0.37	[12]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isatin hydrazones stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Certain isatin hydrazones act as potent inhibitors of CDK2, a key regulator of the cell cycle.[13] By binding to the ATP-binding pocket of CDK2, these compounds can halt cell cycle progression, leading to apoptosis in cancer cells.

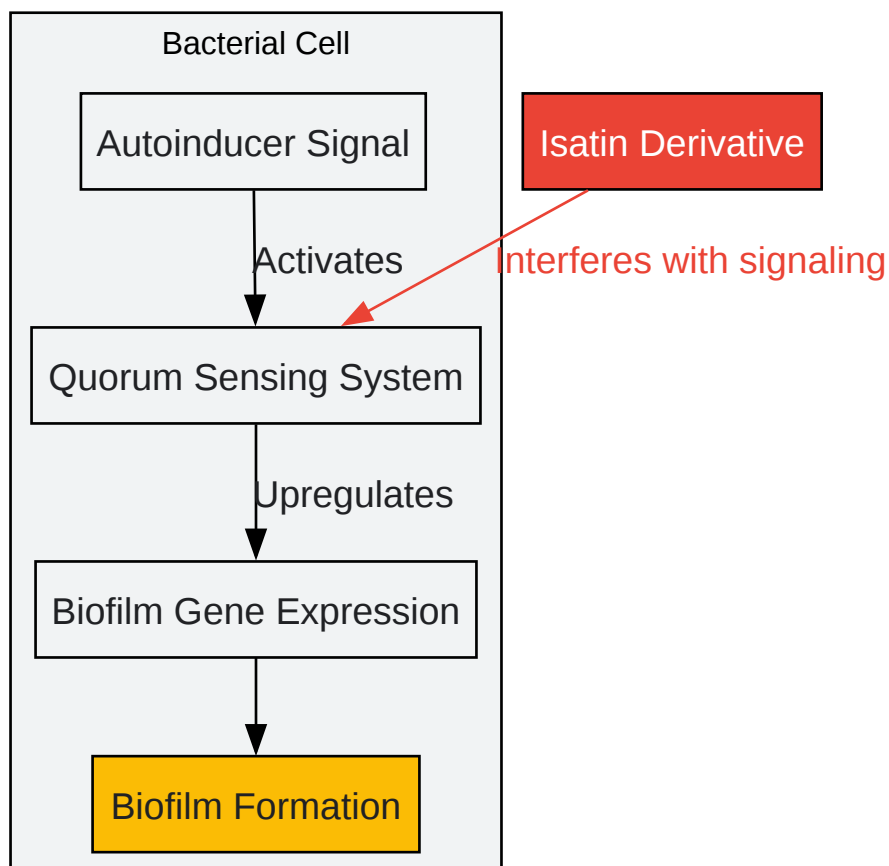


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CDK2 Inhibition by Isatin Hydrazones.

Isatin, the precursor to **Isatin 3-hydrazone**, and its derivatives are known to regulate biofilm formation in bacteria.[15] This is thought to occur through interference with quorum sensing, a bacterial communication system that coordinates gene expression, including those involved in biofilm development.

Biofilm Regulation Workflow



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Biofilm Regulation by Isatin Derivatives.

Future Perspectives

The structural versatility and broad range of biological activities make **Isatin 3-hydrazone** and its derivatives a promising scaffold for the development of new therapeutic agents. Future research will likely focus on optimizing their potency and selectivity for specific targets, as well as exploring their potential in combination therapies. Green chemistry approaches to their synthesis could also enhance their viability for large-scale production.[1]

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